BIG ENDOTHELIN 39 BOVINE
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Overview
Description
Big Endothelin 39 Bovine is a peptide derived from the endothelin family, specifically from bovine sources. It is a precursor to endothelin-1, a potent vasoconstrictor involved in various physiological processes. The compound has a molecular formula of C192H287N49O58S5 and a molecular weight of 4369.95 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Big Endothelin 39 Bovine is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
In an industrial setting, the production of this compound follows good manufacturing practices (GMP) to ensure high purity and quality. The process involves large-scale SPPS, followed by rigorous purification and quality control measures to meet the required standards.
Chemical Reactions Analysis
Types of Reactions
Big Endothelin 39 Bovine undergoes various chemical reactions, including:
Oxidation: The cysteine residues in the peptide can form disulfide bonds, which are crucial for its biological activity.
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are commonly used reducing agents.
Substitution: Amino acid analogs or derivatives can be incorporated during SPPS to create substituted peptides.
Major Products Formed
Oxidation: Formation of disulfide bonds.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered biological activity.
Scientific Research Applications
Big Endothelin 39 Bovine has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and vascular biology.
Medicine: Explored as a potential therapeutic target for cardiovascular diseases due to its vasoconstrictive properties.
Industry: Utilized in the development of peptide-based drugs and diagnostic tools
Mechanism of Action
Big Endothelin 39 Bovine exerts its effects by being converted to endothelin-1 through the action of endothelin-converting enzyme. Endothelin-1 then binds to endothelin receptors type A and type B on the surface of endothelial and smooth muscle cells. This binding triggers a cascade of intracellular signaling pathways, leading to vasoconstriction, cell proliferation, and inflammation .
Comparison with Similar Compounds
Similar Compounds
Big Endothelin-1 (1-38): A shorter variant of Big Endothelin 39 Bovine.
Big Endothelin-2 (1-37): Another member of the endothelin family with similar biological activity.
Big Endothelin-3 (1-41): A longer variant with distinct receptor binding properties
Uniqueness
This compound is unique due to its specific amino acid sequence and its role as a precursor to endothelin-1. Its ability to form disulfide bonds and its high potency as a vasoconstrictor make it a valuable compound for research and therapeutic applications .
Properties
CAS No. |
124834-83-9 |
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Molecular Formula |
C192H287N49O58S5 |
Molecular Weight |
4369.95 |
Origin of Product |
United States |
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